5-Iodo-4-methoxy-2-(methylthio)-6-methylpyrimidine
Overview
Description
5-Iodo-4-methoxy-2-(methylthio)-6-methylpyrimidine is a useful research compound. Its molecular formula is C7H9IN2OS and its molecular weight is 296.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Research on 2,4-Diamino-6-hydroxypyrimidines substituted at position 5, including with methyl groups, has shown that these compounds can markedly inhibit retrovirus replication in cell culture. Specifically, derivatives with a 5-methyl substitution exhibited significant inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, highlighting their potential as antiviral agents (Hocková et al., 2003).
Synthesis and Characterization
Studies have also focused on the synthesis and characterization of pyrimidine derivatives, including those with 5-substitution patterns. For instance, new methodologies for regioselective installation of functional groups on pyridines have been developed, leading to the synthesis of compounds substituted with five different elements, demonstrating the versatility and complexity of pyrimidine chemistry (Kieseritzky & Lindström, 2010).
Organic Synthesis
In the realm of organic synthesis, research has explored the formation of iodine-substituted benzenes from pyrimidine derivatives, employing iodine-induced intramolecular cyclization. This highlights the potential of pyrimidine derivatives in facilitating novel synthetic routes and transformations (Matsumoto et al., 2008).
Fluorinated Derivatives
The synthesis of 6-fluorinated 2-methylthio-4-methylpyrimidines from corresponding mercapto derivatives has been reported, demonstrating the utility of pyrimidine derivatives in the development of fluorinated compounds, which are of interest due to their potential pharmacological properties (Popova et al., 1999).
Biological Applications
Further research has delved into the biological applications of pyrimidine derivatives, including their potential as antimycotic agents. Studies have synthesized 2-methoxy- and 2-methylthio-trifluoromethylpyrimidines, investigating their efficacy in antimycotic applications, which underscores the relevance of pyrimidine derivatives in therapeutic contexts (Kreutzberger & Tesch, 1978).
Properties
IUPAC Name |
5-iodo-4-methoxy-6-methyl-2-methylsulfanylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2OS/c1-4-5(8)6(11-2)10-7(9-4)12-3/h1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLHBHWZJSTGRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)OC)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230108 | |
Record name | 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501230108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107166-95-0 | |
Record name | 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107166-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501230108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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